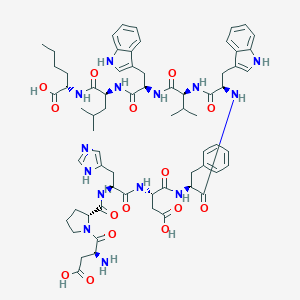
2,4-Diisopropylbenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 2,4-diisopropylbenzoic acid, such as 2-amino-4,5-dimethylbenzoic acid, involves multi-step chemical reactions starting from basic aromatic compounds. These processes typically involve condensation, cyclization, and oxidation reactions to introduce the desired functional groups into the aromatic ring (Cheng Lin, 2013).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds, such as 4-tritylbenzoic acid, reveals how substitution patterns on the benzene ring influence the overall molecular architecture, including supramolecular assembly and crystalline structure. These analyses are crucial for understanding the physical properties and reactivity of the compound (R. K. Jetti et al., 2000).
Chemical Reactions and Properties
2,4-Diisopropylbenzoic acid, like its analogues, participates in various chemical reactions that are fundamental to its application in synthesis and materials science. For instance, the ability of similar compounds to form coordination polymers or to undergo photoreaction highlights the versatile reactivity of such benzoic acid derivatives (V. Pedireddi & S. Varughese, 2004).
Physical Properties Analysis
The physical properties of 2,4-diisopropylbenzoic acid derivatives, such as solubility, melting point, and crystal structure, can be inferred from studies on similar compounds. These properties are influenced by the presence of substituents on the benzene ring, which can lead to the formation of complex structures with unique characteristics (H. Koshima et al., 2005).
Applications De Recherche Scientifique
-
Advanced Oxidation Processes (AOPs) for 2,4-D Degradation
- Application : AOPs are used for the degradation of 2,4-D, an organochlorine pesticide that has caused severe water contamination .
- Methods : Various AOPs are evaluated and compared for their efficiency in degrading 2,4-D. These include ozonation, photocatalytic, photo-Fenton, and electrochemical processes .
- Results : Ozonation showed high degradation efficiency (99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes also showed optimal efficiencies of degradation and mineralization .
-
Multicomponent Crystals of 2,4-D
- Application : New multicomponent crystals of 2,4-D have been discovered to modify its physicochemical properties .
- Methods : A combined virtual and experimental cocrystal screening was used. In the virtual screening step, candidate compounds (coformers) were screened out. In the experimental screening step, 2,4-D was proven to generate new solid phases with the respective coformer by liquid-assisted grinding (LAG) .
- Results : Six new multicomponent crystals of 2,4-D were synthesized and characterized. Their aqueous solubility and accelerated stability were also investigated .
-
- Application : 2,4-D is a synthetic plant hormone auxin used in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
- Methods : The herbicide is applied in agricultural environments to control weeds .
- Results : The application of 2,4-D has proven effective in controlling weeds in various crops .
Propriétés
IUPAC Name |
2,4-di(propan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)10-5-6-11(13(14)15)12(7-10)9(3)4/h5-9H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVEMBKUWIWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406978 | |
| Record name | 2,4-diisopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diisopropylbenzoic acid | |
CAS RN |
108961-55-3 | |
| Record name | 2,4-diisopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)






![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)